molecular formula C27H29ClN2O4 B10793396 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4'-chloro)benzamido]morphinan

17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4'-chloro)benzamido]morphinan

Cat. No.: B10793396
M. Wt: 481.0 g/mol
InChI Key: TXKIESIEWNDVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan is a synthetic compound that belongs to the morphinan class of opioids. This compound is known for its potential applications in medicinal chemistry, particularly in the development of opioid receptor ligands. It has been studied for its interactions with various opioid receptors, including the mu (MOR) and kappa (KOR) opioid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan involves multiple steps, starting from the basic morphinan structureThe reaction conditions typically involve the use of reagents such as hydrogen peroxide (H2O2), acetic acid (HOAc), and trimethylsilyl chloride (TMSCl) in solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and trimethylsilyl chloride (TMSCl) for substitution reactions. The reactions are typically carried out in solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced morphinan analogs .

Scientific Research Applications

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan involves its interaction with opioid receptors, particularly the mu (MOR) and kappa (KOR) opioid receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including analgesia, sedation, and modulation of gastrointestinal motility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the cyclopropylmethyl group and the 4’-chloro benzamido group enhances its selectivity and potency at opioid receptors, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

4-chloro-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]benzamide

InChI

InChI=1S/C27H29ClN2O4/c28-18-6-3-16(4-7-18)25(32)29-19-9-10-27(33)21-13-17-5-8-20(31)23-22(17)26(27,24(19)34-23)11-12-30(21)14-15-1-2-15/h3-8,15,19,21,24,31,33H,1-2,9-14H2,(H,29,32)

InChI Key

TXKIESIEWNDVGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=C(C=C7)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.